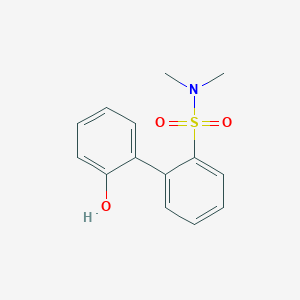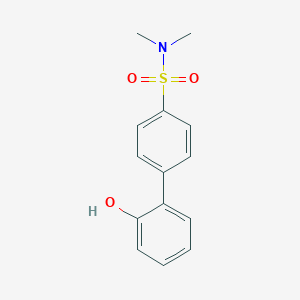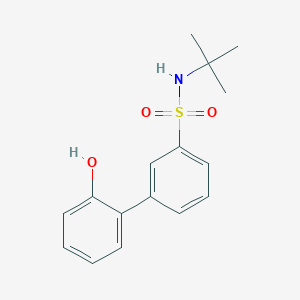![molecular formula C16H17NO3S B6370712 2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261896-59-6](/img/structure/B6370712.png)
2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% (2-PPSP) is an organic compound with a molecular formula of C13H15NO3S and a molecular weight of 271.33 g/mol. It is a colorless to pale yellow liquid with a melting point of 124-127 °C and a boiling point of 252 °C. 2-PPSP is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a starting material in the preparation of various organic compounds such as esters, amides, and sulfonamides.
Mecanismo De Acción
2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% works by inhibiting the activity of PI3K, which is an enzyme involved in cell growth and survival. PI3K is activated by growth factors and hormones, and its activation leads to the production of phosphatidylinositol 3-phosphate (PIP3). PIP3 is a signaling molecule that activates several proteins involved in cell growth and survival. By inhibiting PI3K, 2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% prevents the production of PIP3 and thus prevents the activation of these proteins.
Biochemical and Physiological Effects
2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% has been shown to inhibit the growth of several types of cancer cells, including breast, ovarian, and prostate cancer cells. It has also been shown to inhibit the growth of melanoma cells in vitro. In addition, 2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% has been shown to induce apoptosis in cancer cells, as well as to inhibit the growth of tumor blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under different storage conditions. In addition, it has been shown to be effective in inhibiting the growth of several types of cancer cells. However, 2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% has some limitations for use in laboratory experiments. It has not been studied in vivo, so its effects in humans are unknown. In addition, its effects on other types of cells are not yet known.
Direcciones Futuras
Future research on 2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% should focus on its effects on other types of cells, as well as on its effects in vivo. In addition, further research should investigate the mechanisms by which 2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% inhibits the growth of cancer cells and the potential side effects of its use. Additionally, research should be conducted to investigate the potential use of 2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% in combination with other drugs or therapies for the treatment of cancer. Finally, research should be conducted to investigate the potential use of 2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% as a prophylactic agent against cancer.
Métodos De Síntesis
2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% can be synthesized by the reaction of 4-hydroxybenzene sulfonic acid and pyrrolidine. The reaction proceeds in two steps. In the first step, 4-hydroxybenzene sulfonic acid is reacted with pyrrolidine in the presence of anhydrous sodium acetate to form 2-pyrrolidin-4-ylsulfonylphenol. In the second step, the 2-pyrrolidin-4-ylsulfonylphenol is reacted with sodium hydroxide to form 2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%.
Aplicaciones Científicas De Investigación
2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme phosphatidylinositol 3-kinase (PI3K), which is involved in cell growth and survival. It has also been used to study the effects of PI3K inhibitors on cancer cells. In addition, 2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% has been used to study the effects of PI3K inhibitors on the development of type 2 diabetes.
Propiedades
IUPAC Name |
2-(4-pyrrolidin-1-ylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-16-6-2-1-5-15(16)13-7-9-14(10-8-13)21(19,20)17-11-3-4-12-17/h1-2,5-10,18H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOYKYIIBKZFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683652 |
Source


|
| Record name | 4'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261896-59-6 |
Source


|
| Record name | 4'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[4-(Piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6370676.png)


![3-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370709.png)
![4-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370716.png)

![3-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370731.png)